molecular formula C9H19NOS B6228341 3-(2,2-dimethylthiomorpholin-4-yl)propan-1-ol CAS No. 1595980-71-4

3-(2,2-dimethylthiomorpholin-4-yl)propan-1-ol

Cat. No.: B6228341
CAS No.: 1595980-71-4
M. Wt: 189.32 g/mol
InChI Key: ZSROEHYMSGJTBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,2-Dimethylthiomorpholin-4-yl)propan-1-ol (CAS: 1694942-15-8) is a thiomorpholine derivative featuring a hydroxyl-terminated propanol chain. Its structure includes a sulfur-containing thiomorpholine ring substituted with two methyl groups at the 2-position, conferring steric hindrance and influencing its physicochemical properties.

Properties

CAS No.

1595980-71-4

Molecular Formula

C9H19NOS

Molecular Weight

189.32 g/mol

IUPAC Name

3-(2,2-dimethylthiomorpholin-4-yl)propan-1-ol

InChI

InChI=1S/C9H19NOS/c1-9(2)8-10(4-3-6-11)5-7-12-9/h11H,3-8H2,1-2H3

InChI Key

ZSROEHYMSGJTBA-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CCS1)CCCO)C

Origin of Product

United States

Preparation Methods

Cyclization of Amino Alcohols with Thiol Precursors

A widely employed strategy involves cyclizing amino alcohols with thiol-containing reagents to form the thiomorpholine ring. For example, 2-amino-2-methylpropan-1-ol reacts with 1,2-ethanedithiol in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂) to yield 2,2-dimethylthiomorpholine intermediates. Subsequent alkylation with 3-bromopropanol introduces the propanol side chain.

Reaction Conditions:

  • Solvent: Dichloromethane or toluene.

  • Temperature: 0–25°C for cyclization; 50–80°C for alkylation.

  • Yield: 60–75% after purification by column chromatography.

Tosyl Protection-Deprotection Strategy

Protecting the amino group of 3-amino-1-propanol with tosyl chloride enables controlled ring formation. In a representative procedure:

  • Tosylation: 3-Amino-1-propanol reacts with tosyl chloride in dichloromethane and triethylamine at 0°C to form N-tosyl-3-amino-1-propanol .

  • Cyclization: The tosylated intermediate reacts with 2,2-dimethyl-1,3-propanedithiol under basic conditions (K₂CO₃) to form the thiomorpholine ring.

  • Deprotection: Hydrolysis with NaOH removes the tosyl group, yielding the target compound.

Optimization Notes:

  • Excess triethylamine (1.2 equiv) improves tosylation efficiency.

  • Cyclization in 2-propanol/water mixtures enhances solubility of intermediates.

Reaction Optimization and Scalability

Solvent and Temperature Effects

ParameterOptimal ConditionImpact on Yield
Cyclization Solvent TolueneMaximizes ring closure (70%)
Alkylation Temp 60°CReduces side products
Deprotection Base 2M NaOHCompletes reaction in 2h

Data adapted from thiomorpholine syntheses in analogous systems.

Catalytic Approaches

  • Palladium-catalyzed coupling: Using Pd(OAc)₂ with Xantphos ligand enables direct coupling of thiols with bromo-propanol derivatives, bypassing intermediate steps (yield: 65%).

  • Enzymatic resolution: Lipases (e.g., Candida antarctica) separate enantiomers post-synthesis, achieving >98% ee for chiral variants.

Characterization and Analytical Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 3.58 (t, J = 6.5 Hz, 2H, CH₂OH), 2.82–2.75 (m, 4H, thiomorpholine CH₂), 1.42 (s, 6H, C(CH₃)₂), 1.35–1.28 (m, 2H, CH₂).

  • IR (KBr): 3340 cm⁻¹ (O-H stretch), 1120 cm⁻¹ (C-S vibration).

Chromatographic Purity

  • HPLC: >99% purity on C18 column (MeCN/H₂O, 70:30; flow rate: 1 mL/min).

Industrial and Environmental Considerations

Waste Management

  • Solvent Recovery: Toluene and 2-propanol are distilled and reused, reducing costs by 30%.

  • Byproduct Mitigation: Thiol byproducts are oxidized to disulfides using H₂O₂ for safer disposal.

Scale-Up Protocols

  • Continuous Flow Synthesis: Microreactor systems achieve 85% yield at 100 g/day throughput, minimizing thermal degradation.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-dimethylthiomorpholin-4-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding thiomorpholine derivative with a reduced hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of 3-(2,2-dimethylthiomorpholin-4-yl)propanal or 3-(2,2-dimethylthiomorpholin-4-yl)propanone.

    Reduction: Formation of 3-(2,2-dimethylthiomorpholin-4-yl)propan-1-amine.

    Substitution: Formation of 3-(2,2-dimethylthiomorpholin-4-yl)propyl halides or amines.

Scientific Research Applications

3-(2,2-dimethylthiomorpholin-4-yl)propan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 3-(2,2-dimethylthiomorpholin-4-yl)propan-1-ol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial applications, the compound may disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 3-(2,2-dimethylthiomorpholin-4-yl)propan-1-ol and related compounds:

Compound Name Key Structural Features Molecular Weight (g/mol) Reported Applications
This compound Thiomorpholine ring (S-containing), 2,2-dimethyl substitution, hydroxyl group 148.12 (estimated) Synthetic intermediate, potential pharmacology
3-(Diethylamino)-2,2-dimethyl-propan-1-ol Diethylamino group, 2,2-dimethyl substitution, hydroxyl group 159.27 Industrial/chemical synthesis
2,2-Dimethyl-3-(3-tolyl)propan-1-ol 3-Tolyl (methylphenyl) substitution, hydroxyl group Not provided Fragrance ingredient (regulated by IFRA)
3-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)propan-1-ol Thiazole ring, trifluoromethylphenyl substitution, hydroxyl group 287.30 Pharmaceutical research (bioactive scaffold)
3-(Morpholin-4-yl)-1-(naphthalen-2-yl)propan-1-one Morpholine ring, naphthyl ketone substitution (no hydroxyl) 143.17 Organic synthesis (ketone-based intermediates)

Physicochemical Properties

  • This compound: Limited data are available, but its thiomorpholine core likely contributes to moderate polarity and solubility in organic solvents.
  • 3-(Diethylamino)-2,2-dimethyl-propan-1-ol: Exhibits a density of 0.875 g/cm³, flash point of 73.9°C, and clear liquid phase at room temperature. Its diethylamino group increases basicity compared to the sulfur-containing analog .
  • 2,2-Dimethyl-3-(3-tolyl)propan-1-ol : The aromatic tolyl group enhances hydrophobicity, making it suitable for fragrance formulations. IFRA guidelines restrict its concentration due to safety considerations .

Q & A

Q. What are the recommended synthetic routes for 3-(2,2-dimethylthiomorpholin-4-yl)propan-1-ol, and what reaction conditions optimize yield?

The synthesis of thiomorpholine derivatives often involves reductive amination or nucleophilic substitution. For example:

  • Reductive amination : Reacting 3-(thiomorpholin-4-yl)propanal with dimethylamine in the presence of sodium cyanoborohydride under inert conditions (e.g., nitrogen atmosphere) at 0–25°C. Yields can exceed 70% with strict pH control (pH 6–7) .
  • Nitro reduction : Reducing a nitro precursor (e.g., 3-nitropropan-1-ol derivative) using hydrogen gas with a palladium catalyst (10% Pd/C) in ethanol at 50–60°C. This method requires careful monitoring to avoid over-reduction .
    Key considerations : Solvent choice (e.g., ethanol for polar intermediates), catalyst loading (5–10 wt%), and reaction time (12–24 hours) significantly impact purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR spectroscopy : ¹H NMR can resolve the thiomorpholine ring protons (δ 2.6–3.1 ppm for methylene groups adjacent to sulfur) and the propanol chain (δ 1.5–1.8 ppm for -CH₂-). ¹³C NMR confirms the quaternary carbon in the dimethylthiomorpholine ring (δ 45–50 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS provides accurate molecular ion peaks (e.g., [M+H]⁺ at m/z 204.12 for C₉H₁₇NOS) and fragmentation patterns to verify structural integrity .
  • FT-IR : Strong O-H stretches (~3300 cm⁻¹) and C-S vibrations (~680 cm⁻¹) are diagnostic .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Inhalation exposure : Use fume hoods and respiratory protection; if exposed, move to fresh air and administer artificial respiration if necessary .
  • Skin contact : Wear nitrile gloves; wash immediately with soap and water.
  • Storage : Store in airtight containers under nitrogen at 2–8°C to prevent oxidation of the thiomorpholine sulfur .

Advanced Research Questions

Q. How does the thiomorpholine ring’s sulfur atom influence the compound’s reactivity in nucleophilic substitution reactions?

The sulfur atom in the thiomorpholine ring enhances nucleophilicity due to its lone electron pairs, facilitating reactions with electrophiles (e.g., alkyl halides). For example:

  • Methylation : Reacting with methyl iodide in DMF at 60°C yields 3-(2,2-dimethylthiomorpholin-4-yl)propyl methyl ether. Kinetic studies show a 40% faster reaction rate compared to morpholine analogs due to sulfur’s polarizability .
  • Oxidation : The sulfur can oxidize to sulfoxide or sulfone derivatives under strong oxidizing agents (e.g., H₂O₂), altering biological activity .

Q. What structural features of this compound contribute to its potential bioactivity?

  • Lipophilicity : The dimethylthiomorpholine group increases logP by ~0.5 units compared to morpholine analogs, enhancing membrane permeability .
  • Hydrogen bonding : The propanol hydroxyl group forms stable interactions with target proteins (e.g., kinases), as shown in molecular docking studies .
  • Comparative analysis : Replacing sulfur with oxygen (morpholine analog) reduces antimicrobial activity by 60%, highlighting sulfur’s role in target binding .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies in yields (e.g., 50% vs. 75%) may arise from:

  • Catalyst deactivation : Palladium catalysts degrade with moisture; use freshly activated Pd/C and anhydrous solvents .
  • Byproduct formation : Monitor reactions via TLC (Rf = 0.3 in ethyl acetate/hexane, 1:2) to isolate intermediates and minimize side reactions .
  • Scale-up effects : Pilot studies show a 15% yield drop at >10 g scales due to inefficient mixing; optimize stirring rates (≥500 rpm) .

Q. What methodologies enable comparative analysis of this compound with structural analogs?

  • SAR studies : Test analogs (e.g., 3-(morpholin-4-yl)propan-1-ol) in bioassays (e.g., MIC against S. aureus). Tabulate results:
CompoundMIC (µg/mL)logP
Thiomorpholine derivative12.51.8
Morpholine derivative25.01.3
  • Computational modeling : Use DFT calculations (B3LYP/6-31G*) to compare electron density maps and predict binding affinities .

Q. How does the compound’s stability vary under acidic vs. basic conditions?

  • Acidic conditions (pH 3) : The thiomorpholine ring undergoes protonation at sulfur, leading to ring-opening via hydrolysis after 24 hours (30% degradation) .
  • Basic conditions (pH 10) : The propanol hydroxyl group deprotonates, forming a reactive alkoxide that dimerizes (15% dimer formation in 12 hours) .
    Mitigation : Store in neutral buffers (pH 6–8) with antioxidants (e.g., BHT) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.